molecular formula C14H15NO2 B3029216 2-Methoxy-N-(4-methoxyphenyl)aniline CAS No. 58751-07-8

2-Methoxy-N-(4-methoxyphenyl)aniline

Cat. No.: B3029216
CAS No.: 58751-07-8
M. Wt: 229.27 g/mol
InChI Key: ACSWUODVYUAQPV-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methoxyphenyl)aniline, also known as 2,4’-dimethoxydiphenylamine, is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of two methoxy groups attached to a diphenylamine structure. This compound is notable for its applications in various fields, including materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline typically involves the reaction of 2-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base, which is then reduced using sodium borohydride (NaBH4) to yield the desired product . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst like hydrochloric acid (HCl)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-N-(4-methoxyphenyl)aniline is unique due to its dual methoxy substitution, which imparts specific electronic and steric properties. These properties make it particularly valuable in the synthesis of organic semiconductors and materials with tailored electronic characteristics .

Properties

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSWUODVYUAQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58751-07-8
Record name 2-Methoxy-N-(4-methoxyphenyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Anisidine (2.00 g, 16.2 mmol), 4-bromoaniline (3.34 g, 17.9 mmol), sodium tert-butoxide (2.34 g, 24.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.149 g, 0.162 mmol), and tri-tertbutylphosphine (0.053 g, 0.26 mmol) were put into a 100 mL 2-neck flask under nitrogen atmosphere, and 23 mL of anhydrous toluene was added thereto and stirred at 110° C. for 12 hours. When a reaction was completed, a reaction mixture was extracted with ethyl acetate, washed with salt water, and dried over MgSO4 to remove a solvent, followed by separation and purification using column chromatography (ethyl acetate/hexane=1/10), thereby obtaining the title compound (54%, 2.01 g) as a sticky solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.149 g
Type
catalyst
Reaction Step One
Quantity
0.053 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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